molecular formula C10H7NO B11918651 2H-Naphtho[2,3-C][1,2]oxazete CAS No. 278-02-4

2H-Naphtho[2,3-C][1,2]oxazete

Cat. No.: B11918651
CAS No.: 278-02-4
M. Wt: 157.17 g/mol
InChI Key: VHRBVWIDKIDJKW-UHFFFAOYSA-N
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Description

2H-Naphtho[2,3-C][1,2]oxazete is a heterocyclic compound with the molecular formula C10H7NO It is characterized by a fused ring system that includes both a naphthalene and an oxazete ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Naphtho[2,3-C][1,2]oxazete typically involves multicomponent reactions. One common method includes the condensation of 2-naphthol, formaldehyde, and primary amines in the presence of a catalyst. For instance, Fe3O4@nano-cellulose/TiCl has been used as a bio-based and recyclable magnetic nano-catalyst under solvent-free conditions . Another method involves the use of tannic acid as a catalyst in a one-pot three-component reaction .

Industrial Production Methods

This includes the use of heterogeneous catalysts and solvent-free conditions to minimize environmental impact and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2H-Naphtho[2,3-C][1,2]oxazete undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: This includes reactions where one atom or group of atoms in the molecule is replaced by another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.

Scientific Research Applications

2H-Naphtho[2,3-C][1,2]oxazete has several applications in scientific research:

Mechanism of Action

The mechanism by which 2H-Naphtho[2,3-C][1,2]oxazete exerts its effects involves interactions with specific molecular targets. For instance, in its role as an anti-inflammatory agent, it may inhibit the cyclooxygenase (COX) enzyme, which is involved in the biosynthesis of prostaglandins . This inhibition reduces inflammation and associated symptoms.

Comparison with Similar Compounds

Similar Compounds

    1,3-Oxazines: These compounds share a similar oxazine ring structure but differ in the positioning of the nitrogen and oxygen atoms.

    Naphtho[1,2-e][1,3]oxazines: These compounds have a similar fused ring system but differ in the specific arrangement of the rings.

Uniqueness

2H-Naphtho[2,3-C][1,2]oxazete is unique due to its specific ring fusion and the presence of both naphthalene and oxazete rings

Properties

CAS No.

278-02-4

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2H-naphtho[2,3-c]oxazete

InChI

InChI=1S/C10H7NO/c1-2-4-8-6-10-9(11-12-10)5-7(8)3-1/h1-6,11H

InChI Key

VHRBVWIDKIDJKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NO3

Origin of Product

United States

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